Benzene, 1,1'-oxybis[4-nitro-3-(trifluoromethyl)-
Description
Benzene, 1,1'-oxybis[4-nitro-3-(trifluoromethyl)-] is a nitro- and trifluoromethyl-substituted diphenyl ether. Its structure comprises two benzene rings linked by an oxygen bridge, with each ring substituted at the 4-position by a nitro group (-NO₂) and at the 3-position by a trifluoromethyl group (-CF₃). The compound is structurally related to flame retardants like decabromodiphenyl ether (DecaBDE) but differs in substituent groups and associated reactivity .
Structure
3D Structure
Properties
CAS No. |
145854-47-3 |
|---|---|
Molecular Formula |
C14H6F6N2O5 |
Molecular Weight |
396.20 g/mol |
IUPAC Name |
1-nitro-4-[4-nitro-3-(trifluoromethyl)phenoxy]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H6F6N2O5/c15-13(16,17)9-5-7(1-3-11(9)21(23)24)27-8-2-4-12(22(25)26)10(6-8)14(18,19)20/h1-6H |
InChI Key |
RUAXZKJZFYCDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-oxybis[4-nitro-3-(trifluoromethyl)- typically involves a multi-step process. One common method starts with the nitration of 1-chloro-4-nitro-2-(trifluoromethyl)benzene to form the corresponding nitro compound. This is followed by a nucleophilic substitution reaction where the nitro compound reacts with a suitable nucleophile to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: Benzene, 1,1’-oxybis[4-nitro-3-(trifluoromethyl)- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Scientific Research Applications
Polymer Production
One of the primary applications of Benzene, 1,1'-oxybis[4-nitro-3-(trifluoromethyl)-] is in the production of advanced polymers such as polyimides and polyamides. The reduction of OBB to form 5,5'-oxybis(3-trifluoromethyl)benzamine allows for the synthesis of these polymers which exhibit:
- High thermal stability
- Low dielectric constant
- Excellent mechanical strength
These properties make them suitable for use in electronics and aerospace industries where materials must withstand extreme conditions .
Chemical Intermediates
OBB serves as an important intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions leading to the formation of other valuable compounds. These include:
- Fluorinated pharmaceuticals : The incorporation of trifluoromethyl groups enhances the metabolic stability and bioactivity of drug candidates.
- Specialty chemicals : Used in the synthesis of agrochemicals and other fine chemicals due to its unique reactivity profile .
Case Study 1: Use in Electronics
A study highlighted the use of polyimides derived from OBB in electronic applications. These polymers demonstrated superior solubility in organic solvents and excellent dielectric properties, making them ideal for insulating materials in electronic circuits. The high-performance characteristics were attributed to the trifluoromethyl groups that enhance thermal stability and reduce dielectric loss .
Case Study 2: Pharmaceutical Development
Research into fluorinated compounds has shown that substituting hydrogen atoms with fluorine can significantly improve drug metabolism profiles. In a case involving OBB-derived compounds, it was found that the introduction of trifluoromethyl groups led to increased resistance to metabolic degradation by cytochrome P450 enzymes, thereby enhancing the pharmacokinetic properties of the resultant drugs .
Mechanism of Action
The mechanism of action of Benzene, 1,1’-oxybis[4-nitro-3-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The nitro and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. These interactions can affect molecular pathways and biological processes, making the compound useful in different applications .
Comparison with Similar Compounds
Table 1: Structural Features of Related Compounds
Key Observations :
- Substituent Effects: The trifluoromethyl and nitro groups in the target compound enhance its electron-withdrawing nature compared to brominated (DecaBDE) or phenoxy-substituted analogs. This may reduce biodegradability but increase stability under oxidative conditions .
- Bridging Groups : Oxygen-bridged compounds (e.g., DecaBDE) are more thermally stable than ethenediyl-linked derivatives, which are prone to photodegradation .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Environmental Detection: Benzene, 1,1'-oxybis[3-phenoxy-] was detected in dust samples with area percentages up to 1.23%, indicating moderate environmental mobility .
Biological Activity
Benzene, 1,1'-oxybis[4-nitro-3-(trifluoromethyl)-] (CAS Number: 98-46-4) is a synthetic compound featuring both nitro and trifluoromethyl functional groups. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: CHFNO
- Molecular Weight: 358.22 g/mol
- Structure: The compound consists of a benzene core with two nitro groups and trifluoromethyl substituents, which significantly influence its reactivity and biological interactions.
Biological Activity Overview
Benzene derivatives, particularly those containing trifluoromethyl and nitro groups, have been studied for their diverse biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer effects. For instance, the presence of trifluoromethyl groups can enhance the lipophilicity of molecules, potentially improving their ability to penetrate cellular membranes and interact with biological targets.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.5 | Inhibition of DNA synthesis |
| Compound B | 0.8 | Induction of apoptosis |
| Benzene derivative (similar structure) | 0.3 | Modulation of cell signaling pathways |
Antimicrobial Properties
The compound's nitro groups are known to possess antimicrobial activity. Studies have shown that nitroaromatic compounds can disrupt bacterial cell walls and inhibit essential enzymes.
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial effects of various nitro compounds, Benzene, 1,1'-oxybis[4-nitro-3-(trifluoromethyl)-] demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 μg/mL.
The biological activity of Benzene, 1,1'-oxybis[4-nitro-3-(trifluoromethyl)-] can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition: Nitro groups can interact with enzymes involved in cellular metabolism.
- Cell Membrane Disruption: The lipophilic nature of the trifluoromethyl group allows for better membrane penetration.
Pharmacological Applications
Given its promising biological activity, Benzene, 1,1'-oxybis[4-nitro-3-(trifluoromethyl)-] may have potential therapeutic applications in:
- Cancer Treatment: As an adjunct therapy in combination with existing chemotherapeutics.
- Antimicrobial Agents: Development as a new class of antibiotics targeting resistant strains.
- Anti-inflammatory Drugs: Potential for modulating inflammatory responses in chronic diseases.
Q & A
Q. What synthetic routes are optimal for preparing Benzene, 1,1'-oxybis[4-nitro-3-(trifluoromethyl)-?
- Methodological Answer : The compound can be synthesized via a two-step process: (1) nitration of 3-(trifluoromethyl)phenol followed by (2) etherification. For nitration, use concentrated nitric acid in sulfuric acid at 0–5°C to minimize over-nitration. Etherification can be achieved using a Williamson-type reaction with dibromoalkane or Mitsunobu conditions (e.g., triphenylphosphine/DIAD). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity using GC-MS (retention time comparison with analogs, e.g., CAS 88-30-2 in ) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- GC-MS : Use a non-polar column (e.g., DB-5) with a temperature gradient (50–300°C) to determine retention time (RT) and purity (area percent). Compare with structurally related compounds like Benzene, 1,1'-oxybis[3-phenoxy-] (RT: 6.409–34.155 in ) .
- NMR : NMR is critical for confirming trifluoromethyl groups (δ ≈ -60 to -65 ppm). NMR can resolve nitro group positioning (coupling patterns).
- IR : Look for nitro (1520–1350 cm) and ether (1250–1050 cm) stretches.
Q. How can thermal stability be evaluated for this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min). Compare decomposition profiles with brominated diphenyl ethers (e.g., FR-300 in ), which typically degrade above 300°C. Differential scanning calorimetry (DSC) can identify phase transitions or exothermic decomposition events .
Q. What environmental detection methods are suitable for trace analysis?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use C18 cartridges to concentrate the compound from water/soil samples.
- GC-ECD/GC-MS : Optimize for high sensitivity (LOD < 1 ppb). Reference methods from dust sample analyses in , where Q-values and RTs were critical for identification .
Advanced Research Questions
Q. What mechanistic insights explain its potential as a flame retardant?
Q. How do electronic effects of substituents influence electrophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the aromatic ring. The trifluoromethyl group is strongly electron-withdrawing, directing nitration to specific positions. Validate with experimental nitration of analogs (e.g., ’s dinitro derivative) .
Q. What degradation pathways dominate under environmental conditions?
- Methodological Answer :
- Hydrolysis : Incubate in buffered solutions (pH 4–9) at 25–50°C. Monitor via LC-MS for nitro-reduction products (e.g., amine derivatives).
- Photolysis : Expose to UV light (254 nm) and identify intermediates using HRMS. Reference degradation studies on 4-nitro-3-(trifluoromethyl)phenol () .
Q. Can this compound act as a ligand in coordination polymers or MOFs?
Q. What in vitro models assess its toxicity profile?
Q. How can computational modeling predict its reactivity in complex systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
